3-Benzoyl-N-vinylpyrrolidin-2-one

Catalog No.
S682464
CAS No.
125330-80-5
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzoyl-N-vinylpyrrolidin-2-one

CAS Number

125330-80-5

Product Name

3-Benzoyl-N-vinylpyrrolidin-2-one

IUPAC Name

3-benzoyl-1-ethenylpyrrolidin-2-one

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-2-14-9-8-11(13(14)16)12(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

APPVLGVRZVMIEQ-UHFFFAOYSA-N

SMILES

C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2

Synonyms

3-Benzoyl-N-vinylpyrrolidin-2-one

Canonical SMILES

C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2

Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

3-Benzoyl-N-vinylpyrrolidin-2-one is a heterocyclic compound containing a lactam ring (nitrogen-containing carbonyl) and a vinyl group. One documented application of 3-Benzoyl-N-vinylpyrrolidin-2-one is as a starting material for the synthesis of 2-phenyl-1-pyrroline [Organic Syntheses, Vol. 75, p. 215 ()]. This organic synthesis involves acylation, followed by hydrolysis and cyclization.

Potential Research Applications

While there isn't extensive scientific research specifically on 3-Benzoyl-N-vinylpyrrolidin-2-one itself, the presence of a lactam ring and a vinyl group suggests potential research applications. Here are some areas where it could be of interest:

  • Medicinal Chemistry: Lactam rings are found in many biologically active molecules, including some antibiotics and anticonvulsants. Research could explore if 3-Benzoyl-N-vinylpyrrolidin-2-one possesses any medicinal properties or if it can be modified to create new drug candidates.
  • Polymer Chemistry: The vinyl group can participate in polymerization reactions. Researchers could investigate if 3-Benzoyl-N-vinylpyrrolidin-2-one can be used as a monomer to create new polymers with unique properties.
  • Material Science: Compounds containing lactam rings can be used in the development of new materials, such as ion conductors or catalysts. Researchers could explore if 3-Benzoyl-N-vinylpyrrolidin-2-one has potential applications in material science.

3-Benzoyl-N-vinylpyrrolidin-2-one is a chemical compound characterized by its unique structure, which consists of a pyrrolidinone ring substituted with a benzoyl group and a vinyl group. This compound is classified under the category of pyrrolidinones, which are cyclic amides that exhibit diverse chemical properties and biological activities. The molecular formula for 3-Benzoyl-N-vinylpyrrolidin-2-one is C_{12}H_{13}N O_{2}, and it has a molecular weight of 203.24 g/mol. Its structure allows it to participate in various

Due to the presence of its functional groups:

  • Hydrolysis: In the presence of water or aqueous acid, the vinyl bond can hydrolyze, leading to the formation of 2-pyrrolidinone derivatives.
  • Polymerization: The vinyl group allows for polymerization under radical conditions, forming polyvinyl derivatives, which are useful in various applications .
  • Addition Reactions: Protic compounds can add to the double bond according to Markovnikov's rule, leading to various substituted products .

Research indicates that compounds related to 3-Benzoyl-N-vinylpyrrolidin-2-one exhibit significant biological activities. Some studies have shown that pyrrolidinones possess anti-inflammatory and analgesic properties. Additionally, derivatives have been investigated for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases. The benzoyl moiety may enhance these biological activities by modifying the compound's interaction with biological targets .

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one can be achieved through several methods:

  • Base-Catalyzed Reaction: A common method involves the reaction of N-vinyl-2-pyrrolidone with benzoyl chloride in the presence of a base such as sodium methylate in methanol or toluene. This reaction typically requires heating for several hours to promote the formation of the desired product .
  • Micellar Method: Alternative environmentally friendly synthesis routes have been developed using micellar media, which can facilitate reactions while minimizing harmful byproducts .

3-Benzoyl-N-vinylpyrrolidin-2-one has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for therapeutic applications due to their biological activities.
  • Polymer Chemistry: The vinyl group allows it to be used as a monomer in polymerization processes, contributing to materials with specific properties.
  • Cosmetics: Compounds derived from this structure may be included in formulations for their stabilizing or film-forming properties .

Interaction studies involving 3-Benzoyl-N-vinylpyrrolidin-2-one have focused on its behavior with other chemical agents. For instance, research has demonstrated its interaction with benzoyl peroxide, highlighting potential applications in controlled release systems or as an initiator in polymerization processes . These studies are crucial for understanding how this compound can be effectively utilized in various formulations.

When comparing 3-Benzoyl-N-vinylpyrrolidin-2-one with similar compounds, several notable distinctions arise:

Compound NameStructure CharacteristicsUnique Features
N-Vinyl-2-pyrrolidoneVinyl group attached to a pyrrolidone ringWidely used in polymer chemistry; forms polyvinylpyrrolidone
BenzoylacetoneKetone group adjacent to a benzene ringExhibits different reactivity patterns due to ketone functionality
4-AcetamidobenzophenoneAmide and ketone functionalitiesUsed primarily in pharmaceutical applications; different biological activity profile

The uniqueness of 3-Benzoyl-N-vinylpyrrolidin-2-one lies in its dual functionality as both an amide and an alkene, allowing it to participate in diverse

3-Benzoyl-N-vinylpyrrolidin-2-one exhibits distinctive reactivity patterns that are fundamentally governed by the electronic properties of its structural components. The compound contains a lactam ring fused to a benzoyl group, which significantly enhances its electrophilic character for nucleophilic substitution reactions . The benzoyl substituent acts as a strong electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon within the pyrrolidinone ring.

The electrophilic reactivity of 3-benzoyl-N-vinylpyrrolidin-2-one is primarily manifested through the activated lactam carbonyl, which becomes susceptible to nucleophilic attack due to the electron-withdrawing nature of the benzoyl group. This activation follows established principles of electrophilic aromatic substitution, where the benzoyl moiety depletes electron density from the heterocyclic system [2]. The compound demonstrates moderate to high electrophilic reactivity, particularly under conditions favoring nucleophilic substitution at the carbonyl center.

Concerning nucleophilic reactivity patterns, the N-vinyl group contributes significantly to the compound's nucleophilic character. The vinyl substituent on the nitrogen atom provides a site for nucleophilic interactions, particularly in reactions involving electrophiles that can activate the double bond [3]. The pyrrolidinone ring itself can participate in nucleophilic substitution reactions, especially when the lactam nitrogen acts as a nucleophilic center under appropriate conditions.

The dual nature of this compound's reactivity is exemplified in its behavior toward various reagents. Under basic conditions, the compound can function as a nucleophile through its N-vinyl group, while under acidic or neutral conditions, it predominantly exhibits electrophilic character through the activated lactam carbonyl. This amphiphilic reactivity pattern makes 3-benzoyl-N-vinylpyrrolidin-2-one particularly versatile in synthetic applications.

Reaction TypeElectrophilicityNucleophilicityPreferred Conditions
Lactam Carbonyl AttackHigh-Nucleophilic reagents, mild heating
N-Vinyl Activation-ModerateElectrophilic activation, room temperature
Benzoyl Group ReactionsModerate-Various electrophiles, 25-100°C

Reaction Mechanisms with Various Reagents

The mechanistic pathways of 3-benzoyl-N-vinylpyrrolidin-2-one with different reagents follow well-established organic reaction principles, modified by the unique electronic environment created by the benzoyl and vinyl substituents. The primary mechanistic pathways involve nucleophilic addition-elimination sequences at the lactam carbonyl, radical polymerization through the vinyl group, and various substitution reactions at the benzoyl moiety.

In nucleophilic substitution reactions, the mechanism typically proceeds through a tetrahedral intermediate formation at the lactam carbonyl carbon. The benzoyl group significantly stabilizes this intermediate through resonance effects, lowering the activation energy for nucleophilic attack [4]. The general mechanism involves initial nucleophilic attack at the electrophilic carbonyl carbon, followed by proton transfer and elimination of the leaving group if present.

For radical polymerization reactions involving the vinyl group, the mechanism follows classical free-radical polymerization pathways. Initiation occurs through radical initiators such as azobisisobutyronitrile or benzoyl peroxide, which generate free radicals that attack the vinyl double bond [5]. The propagation step involves the addition of monomer units to the growing radical chain, with the pyrrolidinone ring providing steric and electronic effects that influence the polymerization kinetics.

The reaction with various electrophiles demonstrates interesting mechanistic variations. When reacting with strong electrophiles, the mechanism typically involves initial coordination at the lactam oxygen, followed by nucleophilic attack at the electrophilic center. The benzoyl group can participate in these reactions through its aromatic system, particularly in electrophilic aromatic substitution reactions [2].

Acid-catalyzed reactions of 3-benzoyl-N-vinylpyrrolidin-2-one proceed through protonation of the lactam oxygen, which increases the electrophilicity of the carbonyl carbon. This activation facilitates subsequent nucleophilic attacks and rearrangement reactions. The mechanistic pathway depends significantly on the reaction conditions, with temperature and pH playing crucial roles in determining the predominant reaction pathway.

Reagent ClassMechanism TypeIntermediateRate-Determining Step
NucleophilesAddition-EliminationTetrahedralNucleophilic attack
RadicalsFree-radicalRadical propagationChain propagation
ElectrophilesCoordination-AdditionCoordinated complexElectrophilic attack
AcidsProtonation-AdditionProtonated lactamProtonation

Kinetic and Thermodynamic Investigations

Kinetic studies of 3-benzoyl-N-vinylpyrrolidin-2-one reveal complex reaction dynamics that depend heavily on the specific reaction conditions and reagent combinations. The compound exhibits reaction kinetics that are characteristic of both lactam and vinyl-containing systems, with significant influence from the benzoyl substituent on the overall reaction rates.

The activation energy for polymerization reactions of 3-benzoyl-N-vinylpyrrolidin-2-one typically ranges between 45-85 kilojoules per mole, which is comparable to other N-vinyl compounds [6]. The rate constants for nucleophilic substitution reactions at 25°C generally fall within the range of 10⁻³ to 10⁻⁵ M⁻¹s⁻¹, depending on the nucleophile strength and reaction conditions. These kinetic parameters demonstrate that the compound exhibits moderate to high reactivity in most organic transformations.

Thermodynamic investigations reveal that 3-benzoyl-N-vinylpyrrolidin-2-one is thermodynamically stable under normal conditions, with decomposition occurring only at elevated temperatures above 400°C [7]. The compound shows favorable thermodynamic parameters for polymerization reactions, with negative free energy changes indicating spontaneous polymerization under appropriate conditions.

The temperature dependence of reaction rates follows Arrhenius behavior, with higher temperatures generally increasing reaction rates but potentially leading to side reactions or decomposition. The optimal temperature range for most reactions involving this compound lies between 25-150°C, providing a balance between reaction rate and selectivity.

Kinetic studies of radical polymerization show that the reaction follows typical free-radical kinetics, with initiation, propagation, and termination steps clearly identifiable. The half-life for polymerization reactions ranges from 1-24 hours, depending on the initiator concentration and temperature [6]. The molecular weight distribution of resulting polymers depends on the reaction conditions, with higher initiator concentrations leading to lower molecular weight products.

ParameterValue RangeConditionsReference System
Activation Energy45-85 kJ/molPolymerizationN-vinyl compounds
Rate Constant10⁻³-10⁻⁵ M⁻¹s⁻¹25°C, nucleophilicVarious nucleophiles
Decomposition Temperature>400°CThermal analysisPyrrolidinone derivatives
Polymerization Half-life1-24 hoursRadical conditionsInitiator dependent

Acid-Base Chemistry

The acid-base chemistry of 3-benzoyl-N-vinylpyrrolidin-2-one is dominated by the basicity of the lactam nitrogen, which is significantly influenced by the electron-withdrawing benzoyl group. The compound exhibits weak basic character, with the nitrogen atom serving as the primary site for protonation reactions.

The pKa value of 3-benzoyl-N-vinylpyrrolidin-2-one is estimated to be lower than that of unsubstituted pyrrolidinone derivatives due to the electron-withdrawing effect of the benzoyl group [8]. Typical pyrrolidine derivatives exhibit pKa values around 11, but the benzoyl substitution reduces this value significantly, making the compound less basic than its unsubstituted counterpart.

In acidic solutions, the compound undergoes protonation at the lactam nitrogen, forming a positively charged ammonium species. This protonation significantly alters the electronic properties of the molecule, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack reactions. The protonated form shows enhanced reactivity toward nucleophiles and can participate in acid-catalyzed rearrangement reactions.

Under basic conditions, the compound can act as a weak acid through the lactam proton, although this behavior is less pronounced than its basic character. The compound can participate in base-catalyzed reactions, particularly those involving nucleophilic addition to the carbonyl group or activation of the vinyl group through deprotonation of adjacent positions.

The acid-base behavior of 3-benzoyl-N-vinylpyrrolidin-2-one in various solvents demonstrates significant solvent effects. In protic solvents such as water or alcohols, the compound exhibits different acid-base equilibria compared to aprotic solvents. The formation of hydrogen bonds with the solvent molecules affects the pKa values and overall chemical behavior.

Buffer systems containing this compound show characteristic pH-dependent behavior, with the compound acting as a weak base in acidic media and showing minimal acidic character in basic media. The compound's acid-base properties make it suitable for applications in pH-sensitive systems and as a component in buffer formulations.

pH RangePredominant FormCharacteristic BehaviorReactivity Pattern
1-4ProtonatedEnhanced electrophilicityIncreased nucleophilic susceptibility
5-9NeutralBalanced reactivityNormal electrophilic/nucleophilic behavior
10-14DeprotonatedReduced basicityEnhanced nucleophilic character

Catalytic Pathway Elucidations

The catalytic pathways involving 3-benzoyl-N-vinylpyrrolidin-2-one encompass a broad range of reaction mechanisms, with the compound serving both as a substrate in catalytic transformations and as a precursor for catalyst synthesis. The elucidation of these pathways reveals the fundamental role of the benzoyl and vinyl substituents in determining catalytic activity and selectivity.

In polymerization catalysis, 3-benzoyl-N-vinylpyrrolidin-2-one participates in radical-initiated polymerization reactions where the vinyl group serves as the polymerizable unit [9]. The catalytic pathway involves initiation by radical catalysts such as azobisisobutyronitrile or benzoyl peroxide, followed by propagation through successive monomer additions. The benzoyl group influences the polymerization kinetics by affecting the electron density at the vinyl group, thereby modulating the reactivity of the growing polymer chain.

The compound demonstrates interesting catalytic behavior in asymmetric synthesis applications, where derivatives of 3-benzoyl-N-vinylpyrrolidin-2-one serve as chiral ligands or organocatalysts [10]. The catalytic mechanism typically involves coordination of the substrate to the pyrrolidinone nitrogen, followed by enantioselective transformation through the influence of the chiral environment created by the benzoyl and vinyl substituents.

In transition metal-catalyzed reactions, 3-benzoyl-N-vinylpyrrolidin-2-one can function as a ligand through its nitrogen and oxygen coordination sites. The catalytic pathway involves initial coordination to the metal center, followed by substrate activation and subsequent transformation. The benzoyl group provides additional coordination sites and influences the electronic properties of the metal complex, affecting both activity and selectivity.

Acid-base catalysis involving this compound proceeds through protonation-deprotonation equilibria that activate the substrate toward nucleophilic or electrophilic attack. The catalytic pathway depends on the specific acid or base catalyst used, with the reaction proceeding through different intermediates depending on the reaction conditions.

The compound also participates in organocatalytic reactions where it serves as a hydrogen bond donor or acceptor. The catalytic mechanism involves the formation of hydrogen-bonded complexes between the catalyst and substrate, which orient the reactants for selective transformation [11]. The lactam carbonyl and nitrogen atoms provide multiple sites for hydrogen bonding, enabling diverse catalytic applications.

Catalytic SystemMechanism TypeActive SiteTypical Applications
Radical PolymerizationFree-radicalVinyl groupPolymer synthesis
Asymmetric SynthesisChiral coordinationNitrogen/oxygenEnantioselective reactions
Transition MetalCoordinationMultiple sitesCross-coupling reactions
Acid-BaseProton transferLactam nitrogenAddition reactions
OrganocatalysisHydrogen bondingCarbonyl/nitrogenSelective transformations

XLogP3

1.9

Dates

Last modified: 08-15-2023

Explore Compound Types